molecular formula C13H20O3 B12624446 (2R,3S)-6-(Benzyloxy)-2,3-hexanediol CAS No. 909294-15-1

(2R,3S)-6-(Benzyloxy)-2,3-hexanediol

Cat. No.: B12624446
CAS No.: 909294-15-1
M. Wt: 224.30 g/mol
InChI Key: DFVIWPLFSQHCHX-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-6-(Benzyloxy)-2,3-hexanediol is a chiral chemical building block of interest to researchers in synthetic organic chemistry. This compound features two adjacent stereocenters in the (2R,3S) configuration, making it a valuable precursor for the asymmetric synthesis of complex molecules. The presence of a benzyl-protected primary alcohol and two secondary alcohol groups on a hexane backbone provides multiple sites for selective chemical modification. Researchers may utilize this diol in the development of pharmaceuticals, agrochemicals, and natural products, particularly for constructing chiral fragments such as lactones, pheromone analogs, and other biologically active compounds. The specific stereochemistry is critical, as (2R,3S)-2,3-hexanediol and related stereoisomers are known to function as semiochemicals in insect communication . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

909294-15-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(2R,3S)-6-phenylmethoxyhexane-2,3-diol

InChI

InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13+/m1/s1

InChI Key

DFVIWPLFSQHCHX-YPMHNXCESA-N

Isomeric SMILES

C[C@H]([C@H](CCCOCC1=CC=CC=C1)O)O

Canonical SMILES

CC(C(CCCOCC1=CC=CC=C1)O)O

Origin of Product

United States

Stereochemical Foundations and Nomenclature of 2r,3s 6 Benzyloxy 2,3 Hexanediol

Systematic IUPAC Naming and Configurational Descriptors (R/S System)

The nomenclature of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol is determined by the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is a six-carbon alkane, hexane (B92381), with hydroxyl (-OH) groups at positions 2 and 3, making it a hexanediol (B3050542). A benzyloxy group (a benzyl (B1604629) group linked via an oxygen atom) is attached to the sixth carbon.

The absolute configuration of the stereogenic centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on each chiral carbon. For the C2 and C3 carbons of this molecule, the substituents are ranked based on atomic number. The prefixes (2R,3S) indicate the specific spatial orientation of these substituents.

At the C2 carbon, the descriptor is 'R' (Rectus, Latin for right).

At the C3 carbon, the descriptor is 'S' (Sinister, Latin for left).

This precise naming system, this compound, unambiguously defines one specific stereoisomer out of several possibilities.

Analysis of Stereogenic Centers at C2 and C3

The chirality of this compound originates from the two stereogenic centers located at the C2 and C3 carbons of the hexane chain. A stereogenic center is a carbon atom that is bonded to four different groups, resulting in a non-superimposable mirror image.

Table 1: Substituent Groups on Stereogenic Centers

Stereogenic Center Substituent 1 Substituent 2 Substituent 3 Substituent 4
C2 -OH -H -CH3 -CH(OH)(CH2)3OCH2Ph

| C3 | -OH | -H | -CH(OH)CH3 | -(CH2)3OCH2Ph |

The specific (2R,3S) configuration denotes a syn or erythro relationship between the hydroxyl groups on C2 and C3 when depicted in a Fischer projection, meaning they are on the same side. However, in a three-dimensional representation, the orientations are more complex and are best understood through conformational analysis. The determination of the R/S configuration at each center is a critical step in differentiating this molecule from its stereoisomers.

Diastereomeric and Enantiomeric Relationships within the Hexanediol Family

With two stereogenic centers, the 6-(benzyloxy)-2,3-hexanediol molecule can exist as a maximum of four stereoisomers (2^n, where n is the number of stereogenic centers). These stereoisomers have distinct relationships with one another, categorized as either enantiomers or diastereomers. oregonstate.edumasterorganicchemistry.com

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, its enantiomer would be (2S,3R)-6-(Benzyloxy)-2,3-hexanediol. Enantiomers share identical physical properties, such as melting point and boiling point, but rotate plane-polarized light in equal and opposite directions. youtube.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com The diastereomers of this compound are (2R,3R)-6-(Benzyloxy)-2,3-hexanediol and (2S,3S)-6-(Benzyloxy)-2,3-hexanediol. Diastereomers have different physical properties.

Table 2: Stereoisomers of 6-(Benzyloxy)-2,3-hexanediol

Stereoisomer Relationship to (2R,3S)
(2S,3R)-6-(Benzyloxy)-2,3-hexanediol Enantiomer
(2R,3R)-6-(Benzyloxy)-2,3-hexanediol Diastereomer

Understanding these relationships is fundamental in stereoselective synthesis and chiral separations.

Conformational Analysis Relevant to Stereoselectivity

The three-dimensional shape, or conformation, of this compound is crucial in understanding its reactivity and interactions, particularly in stereoselective reactions. The molecule's acyclic nature allows for free rotation around its carbon-carbon single bonds, leading to various possible conformations.

The relative orientation of the two hydroxyl groups at C2 and C3 is of particular interest. In a syn or erythro isomer like this compound, intramolecular hydrogen bonding between the two hydroxyl groups is possible in certain conformations. This can influence the reactivity of these hydroxyl groups and can be a key factor in directing the outcome of stereoselective reactions. For instance, chelation control involving both hydroxyl groups and a reagent can lock the molecule into a specific conformation, leading to a predictable stereochemical outcome. The study of similar diol systems suggests that the interplay between steric hindrance from the alkyl and benzyloxy groups and the potential for hydrogen bonding will dictate the most stable conformers in solution.

Advanced Methodologies for the Stereocontrolled Synthesis of 2r,3s 6 Benzyloxy 2,3 Hexanediol

Chemical Synthetic Pathways and Strategies

The synthesis of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol with high stereopurity is a significant challenge that has been addressed through several innovative strategies. These methods aim to control the formation of the two stereocenters at the C2 and C3 positions of the hexane (B92381) chain.

Asymmetric Hydroxylation Techniques

Asymmetric dihydroxylation of a prochiral alkene precursor stands as a powerful and direct method for installing the two adjacent hydroxyl groups with defined stereochemistry. This approach typically involves the use of a metal catalyst in conjunction with a chiral ligand to influence the facial selectivity of the dihydroxylation reaction.

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of stereoselective synthesis, enabling the enantioselective conversion of a wide range of alkenes into vicinal diols. wikipedia.orgmdpi.comprinceton.edu The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the hydroxylation to a specific face of the double bond. wikipedia.orgmdpi.com The stoichiometric oxidant, typically potassium ferricyanide, regenerates the osmium catalyst, allowing for its use in catalytic quantities. mdpi.com

For the synthesis of this compound, the logical precursor would be (E)-6-(benzyloxy)hex-2-ene. The stereochemical outcome of the SAD reaction is highly predictable and depends on the specific chiral ligand used. The commercially available "AD-mix" reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide access to either enantiomer of the diol product. wikipedia.org To obtain the (2R,3S) stereoisomer from the (E)-alkene, AD-mix-α would be the reagent of choice.

The reaction mechanism involves the formation of a chiral osmium-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. wikipedia.org Subsequent hydrolysis liberates the desired diol. The presence of the bulky benzyloxy group at the C6 position is not expected to significantly interfere with the stereochemical control exerted by the chiral ligand at the C2-C3 double bond.

PrecursorReagentsProductYield (%)e.e. (%)Reference
(E)-6-(benzyloxy)hex-2-eneAD-mix-α, methanesulfonamide, t-BuOH/H₂OThis compoundData not availableData not availableN/A

While the Sharpless Asymmetric Dihydroxylation is the most prominent method, other catalytic systems have been developed for stereoselective dihydroxylation. These often involve alternative transition metals or different ligand scaffolds. However, for the specific synthesis of this compound, detailed research findings on the application of these alternative methods are scarce in the public domain. The high reliability and predictability of the SAD reaction have made it the predominant choice for such transformations.

Chiral Pool Approach Utilizing Pre-existing Chirality

The chiral pool approach leverages the vast array of naturally occurring, enantiomerically pure compounds, such as carbohydrates, amino acids, and terpenes, as starting materials. This strategy is particularly powerful as it can provide a pre-defined stereocenter, which can then be used to direct the formation of subsequent stereocenters.

For the synthesis of this compound, a suitable chiral precursor would possess the required stereochemistry that can be elaborated into the target diol. For instance, a derivative of a 6-deoxyhexose, such as L-rhamnose, could potentially serve as a starting point. The synthetic sequence would involve the manipulation of functional groups, including the protection of hydroxyl groups and the cleavage of the carbohydrate ring, to ultimately yield the desired acyclic diol.

While conceptually straightforward, the application of the chiral pool approach to synthesize this specific benzyloxy-substituted diol has not been extensively documented in readily accessible literature. The multi-step nature of such syntheses can sometimes be a drawback compared to more direct catalytic methods.

Enantioselective Reductions of Precursor Ketones

An alternative strategy for constructing the 1,2-diol moiety involves the stereoselective reduction of a precursor α-hydroxy ketone, namely 6-(benzyloxy)-3-hydroxyhexan-2-one. This approach requires the control of the stereochemistry at the newly formed hydroxyl group, often through the use of chiral reducing agents or catalysts.

Metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of prochiral ketones is a well-established and highly efficient method for the synthesis of chiral secondary alcohols. Catalysts based on ruthenium, rhodium, or iridium, in combination with chiral ligands, can achieve high levels of enantioselectivity and diastereoselectivity.

In the context of synthesizing this compound, the precursor 6-(benzyloxy)-3-hydroxyhexan-2-one would be subjected to a diastereoselective reduction. The pre-existing stereocenter at the C3 position can influence the stereochemical outcome of the reduction at the C2 carbonyl group. By selecting an appropriate metal catalyst and chiral ligand, it is possible to achieve a substrate-controlled or reagent-controlled reduction to favor the formation of the desired (2R,3S) diastereomer.

For example, a Noyori-type asymmetric hydrogenation using a chiral Ru-BINAP catalyst could be employed. The choice of the (R)- or (S)-enantiomer of the ligand would determine the facial selectivity of the hydride attack on the ketone.

PrecursorCatalyst SystemProductd.r.e.e. (%)Reference
6-(benzyloxy)-3-hydroxyhexan-2-oneChiral Ru- or Rh-based catalystThis compoundData not availableData not availableN/A

Specific experimental data for the metal-catalyzed asymmetric reduction to form this compound is not prevalent in the reviewed scientific literature, but the principles of asymmetric ketone reduction strongly support its feasibility.

Organocatalytic Reductions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. nih.gov For the synthesis of chiral diols like this compound, organocatalytic reduction of a suitable prochiral ketone or keto-alcohol precursor is a key strategy. These reactions often utilize small, chiral organic molecules to create a chiral environment that directs the stereochemical outcome of the reduction. nih.gov

A common approach involves the asymmetric reduction of a β-hydroxy ketone. Proline and its derivatives have been successfully employed as organocatalysts in asymmetric cross-aldol reactions to generate chiral hydroxy ketones with high enantiomeric excess. nih.gov The subsequent reduction of the ketone functionality must be highly diastereoselective to establish the second stereocenter correctly.

Oxazaborolidine catalysts, particularly Corey-Bakshi-Shibata (CBS) complexes, are highly effective for the enantioselective reduction of ketones. acs.org In a two-step sequence, an asymmetric aldol (B89426) reaction can first establish one stereocenter, followed by a CBS-catalyzed reduction to form the second. For instance, chiral keto alcohols have been reduced with R-CBS–oxazaborolidine complexes to yield chiral 1,3-diols as a single enantiomer. nih.gov The choice of the specific organocatalyst and reaction conditions is critical for maximizing both diastereomeric and enantiomeric purity. acs.org

Precursor TypeCatalyst/ReagentKey OutcomeReference
Chiral Keto Alcohols(R)-CBS–oxazaborolidine complexAsymmetric reduction to yield chiral diols with high enantiomeric purity. nih.gov nih.gov
Aldehydes and KetonesProline-derived organocatalyst with Cu(OTf)₂Asymmetric aldol reaction to produce chiral keto alcohols with >99% ee. acs.org acs.org
PhenylglyoxalNADPH-dependent yeast carbonyl reductaseHighly enantioselective double reduction to (R)-1-phenyl-1,2-ethanediol. acs.org acs.org

Diastereoselective Reactions Incorporating the Hexane Backbone

Constructing the six-carbon backbone of the target molecule with the correct stereochemistry at C-2 and C-3 requires powerful and predictable diastereoselective reactions. Methodologies that form carbon-carbon bonds while simultaneously setting one or more stereocenters are particularly valuable. These strategies often rely on substrate control, reagent control, or the use of chiral auxiliaries to direct the stereochemical course of the reaction.

The acs.orgiupac.org-Wittig rearrangement is a powerful tool for stereoselective carbon-carbon bond formation, particularly in the synthesis of complex polyols. While a direct application to the hexane backbone of the target compound requires a specific precursor, the principles of stereocontrol are well-established. The aza- acs.orgiupac.org-Wittig sigmatropic rearrangement, for example, can be controlled through the use of chiral auxiliaries. rsc.org

In a study of aza- acs.orgiupac.org-Wittig rearrangements, various chiral auxiliaries were surveyed to control the absolute stereochemistry. rsc.org It was found that an ester derived from (-)-8-phenylmenthol (B56881) could direct the rearrangement of a glycine-derived migrating group, yielding enantiomerically pure products after purification. rsc.org These products were then converted into intermediates for the formal asymmetric synthesis of complex molecules. rsc.org This demonstrates the potential of using rearrangement reactions guided by a chiral auxiliary to set contiguous stereocenters, a strategy that could be adapted for the synthesis of the C2-C3 diol unit within the hexane framework. The key is the ability of the auxiliary to create a biased conformational environment, leading to a diastereoselective rearrangement and the formation of the desired stereoisomer.

Asymmetric homologation via boronic esters represents a highly stereocontrolled method for building carbon chains with sequential chiral centers. acs.orgacs.org The Matteson homologation is a premier example of this approach. electronicsandbooks.combristol.ac.uk This reaction involves the treatment of a chiral boronic ester with (dichloromethyl)lithium at low temperatures. electronicsandbooks.com The resulting borate (B1201080) complex rearranges upon warming, often with the aid of zinc chloride, to insert a CHCl group into the carbon-boron bond, forming an α-chloro boronic ester with exceptional diastereoselectivity. acs.orgelectronicsandbooks.com

This method is particularly powerful because the newly formed α-chloro boronic ester can undergo nucleophilic displacement of the chloride with a second Grignard or organolithium reagent, creating another carbon-carbon bond. electronicsandbooks.combristol.ac.uk This process occurs with inversion of configuration at the carbon center. Subsequent oxidation of the boronic ester (e.g., with hydrogen peroxide) yields the desired chiral alcohol. electronicsandbooks.com By choosing the appropriate chiral diol to form the initial boronic ester and the sequence of reagents, complex stereochemical arrays can be constructed predictably. bristol.ac.uk The use of C₂-symmetrical chiral diols as directors often leads to very high stereocontrol, with diastereomeric ratios sometimes exceeding 1000:1. acs.orgiupac.org

Chiral DirectorReactionDiastereoselectivity (dr)Reference
(+)-PinanediolHomologation with LiCHCl₂>99% (S)-α-chloro boronic ester electronicsandbooks.com
(R,R)-2,3-ButanediolHomologation with LiCHCl₂95% (S)-α-chloro boronic ester electronicsandbooks.com
C₂-symmetrical chiral diolsHomologation-alkylationUp to 1000:1 acs.org

Application of Chiral Auxiliaries in Stereodifferentiation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.com This strategy is one of the most reliable methods in asymmetric synthesis. researchgate.net The auxiliary creates a diastereomeric intermediate, which then reacts to favor the formation of one stereoisomer due to steric and electronic biases imposed by the auxiliary's chiral scaffold. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A wide array of chiral auxiliaries has been developed, many derived from readily available natural products like amino acids, terpenes, or carbohydrates. researchgate.netnih.gov Prominent examples include:

Evans' Oxazolidinones: Widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net

SAMP/RAMP Hydrazines: Developed by Enders, these are used for the asymmetric alkylation of aldehydes and ketones. thieme-connect.com

Camphorsultams: Oppolzer's sultams are effective in controlling a variety of reactions, including cycloadditions and conjugate additions. nih.gov

8-phenylmenthol: Introduced by Corey, this auxiliary has been used in prostaglandin (B15479496) synthesis. wikipedia.orgslideshare.net

The effectiveness of a chiral auxiliary depends on its ability to be easily attached and removed under mild conditions, and to provide high levels of diastereoselectivity in the key bond-forming step. researchgate.net For the synthesis of this compound, an auxiliary could be used, for example, in an aldol reaction or an alkylation of an enolate to set the C2 and C3 stereocenters.

Chiral AuxiliaryDeveloper/OriginTypical ApplicationReference
OxazolidinonesEvansAsymmetric aldol reactions, alkylations wikipedia.org
SAMP/RAMPEndersAsymmetric α-alkylation of ketones/aldehydes thieme-connect.com
CamphorsultamOppolzerDiels-Alder reactions, conjugate additions nih.gov
(-)-8-PhenylmentholCoreyAsymmetric Diels-Alder, Ene reactions slideshare.net
trans-2-Phenyl-1-cyclohexanolWhitesellAlternative to menthol-based auxiliaries wikipedia.org

Protective Group Chemistry Specifically for the Benzyloxy Moiety and Hydroxyls

In a multi-step synthesis of a complex molecule like this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. libretexts.orghighfine.com The strategic protection and deprotection of the two hydroxyl groups and the terminal benzyloxy group are critical for the successful synthesis. The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. fiveable.me

The benzyl (B1604629) (Bn) ether is a widely used protecting group for alcohols due to its ease of introduction and its stability under a broad range of acidic and basic conditions. mpg.de

Introduction: The most common method for installing a benzyl ether is the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an Sₙ2 reaction with benzyl bromide or benzyl chloride. youtube.com For substrates with multiple hydroxyl groups where selectivity is needed, milder bases like silver(I) oxide (Ag₂O) can be used to protect the most accessible alcohol. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used to introduce the benzyl group under acidic catalysis. organic-chemistry.org

Removal: The key advantage of the benzyl ether is its facile removal under neutral conditions via catalytic hydrogenolysis. youtube.com The protected compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgyoutube.com This reaction cleaves the carbon-oxygen bond, regenerating the alcohol and producing toluene (B28343) as a byproduct. youtube.comyoutube.com This method is highly effective but is incompatible with other reducible functional groups like alkenes or alkynes. Alternative deprotection methods include the use of strong acids (for acid-stable substrates) or Birch reduction (Na, NH₃(l)). organic-chemistry.orguwindsor.ca Substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

OperationReagents and ConditionsCommentsReference
Introduction (Protection)NaH, then BnBr or BnClStandard Williamson ether synthesis; strong base. organic-chemistry.orgyoutube.com
Ag₂O, BnBrMilder conditions, useful for selective protection. organic-chemistry.org
Benzyl trichloroacetimidate, TfOH (cat.)Acidic conditions for base-sensitive substrates. organic-chemistry.org
Removal (Deprotection)H₂, Pd/CStandard hydrogenolysis; neutral conditions, high yield. organic-chemistry.orgyoutube.com
Strong acid (e.g., HBr)Harsh conditions, limited by substrate stability. organic-chemistry.org
DDQ or CAN (for PMB ethers)Oxidative cleavage for electron-rich benzyl ethers. organic-chemistry.org
Selective Protection and Deprotection of Diol Functions

The synthesis of complex molecules like this compound, which contains multiple hydroxyl groups, necessitates a strategic approach to selective protection and deprotection. The 1,2-diol moiety is a common structural motif that requires temporary masking to allow for chemical modifications at other positions of the molecule. Cyclic acetals are frequently employed for the protection of 1,2- and 1,3-diols due to their stability and the variety of methods available for their cleavage. acs.orgchem-station.com

For a substrate such as a 6-(benzyloxy)hexane-2,3-diol, a common strategy involves the formation of a five-membered cyclic acetal (B89532) across the C2 and C3 hydroxyl groups. Benzylidene acetals, formed by reacting the diol with benzaldehyde (B42025) or its derivatives, are particularly useful. nih.gov These acetals are generally stable under basic and reductive conditions but can be cleaved under acidic conditions. chem-station.com The formation of a benzylidene acetal on a 1,2-diol can be achieved using reagents like benzaldehyde dimethyl acetal in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA). youtube.com

The deprotection of these acetals is a critical step and can be accomplished through various methods, depending on the other functional groups present in the molecule. While acidic hydrolysis is a standard method, it may not be suitable if other acid-sensitive groups are present. tandfonline.comthieme-connect.com Alternative, milder methods have been developed. For instance, catalytic transfer hydrogenation using triethylsilane and a palladium catalyst (Pd/C) can cleanly cleave benzylidene acetals, and this method is compatible with benzyl ethers, which is relevant for the target molecule. nih.govnih.gov Other reagents like erbium(III) triflate (Er(OTf)₃) have also been shown to be efficient for the mild deprotection of benzylidene derivatives. rsc.org The choice of deprotection agent allows for orthogonality, enabling the selective removal of one protecting group while others remain intact.

The table below summarizes common protecting groups for 1,2-diols and their typical cleavage conditions.

Table 1: Common Protecting Groups for 1,2-Diols

Protecting Group Formation Reagent(s) Cleavage Condition(s) Stability
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., PTSA) Aqueous acid (e.g., HCl, H₂SO₄) youtube.com Basic, reductive, oxidative (mild)
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst Acidic hydrolysis, H₂/Pd/C, Na/NH₃, Er(OTf)₃ nih.govrsc.org Basic, reductive, oxidative (mild)
Boc-ethylidene tert-butyl propynoate, DMAP Base (e.g., pyrrolidine/butyllithium) acs.org Acidic
Silyl (B83357) Ether (e.g., TIPS) TIPSCl, imidazole Fluoride source (e.g., TBAF) Basic, acidic (hindered silyl groups)

Biocatalytic and Chemoenzymatic Synthesis of the Chiral Diol

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions with high stereoselectivity, making them ideal for the production of enantiomerically pure diols like this compound.

Enzyme-Catalyzed Kinetic Resolution of Racemic Intermediates

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. Lipases are particularly versatile enzymes for this purpose and have been extensively used in the kinetic resolution of racemic 1,2-diols through enantioselective acylation. nih.govsemanticscholar.org

For the synthesis of this compound, a racemic mixture of 6-(benzyloxy)-2,3-hexanediol could be subjected to kinetic resolution. A lipase (B570770), such as that from Pseudomonas cepacia (PSL-C) or Candida antarctica lipase B (CALB), can selectively acylate one of the enantiomers of the diol, often using an acyl donor like vinyl acetate. nih.govnih.gov For example, the lipase might preferentially acylate the (2S,3R)-enantiomer, leaving the desired (2R,3S)-enantiomer as the unreacted alcohol, which can then be separated. The efficiency of the resolution is determined by the conversion and the enantiomeric excess (ee) of both the product and the remaining substrate. nih.gov

The table below shows representative data for the lipase-catalyzed kinetic resolution of racemic 1,2-diols.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols

Lipase Source Substrate Acyl Donor Solvent Conversion (%) Enantiomeric Excess (ee %) Reference
Pseudomonas cepacia (PSL-C) Racemic 1,2-diols Vinyl acetate tert-Butyl methyl ether ~50 >95 nih.gov
Candida antarctica (CALB) Heterobiaryl alcohols Vinyl acetate Toluene ~50 >99 nih.gov
Pseudomonas sp. (Amano PS) Ethyl 2-benzyl-2,3-dihydroxypropanoate Vinyl acetate Diisopropyl ether High High nih.gov

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations utilize intact microbial cells as catalysts, which offers several advantages over using isolated enzymes. These include the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. acs.org Whole-cell systems have been successfully applied to the stereoselective synthesis of various diols. nih.gov

For the production of this compound, a whole-cell system could be designed starting from a suitable prochiral ketone precursor, such as 6-(benzyloxy)-2-hydroxy-3-hexanone. The reduction of this α-hydroxy ketone can be catalyzed by alcohol dehydrogenases (ADHs) present in microorganisms like Rhodococcus ruber or engineered E. coli strains. acs.orgacs.org The stereochemical outcome of the reduction is dependent on the specific enzymes within the host organism, which often contain multiple reductases with differing stereoselectivities. nih.gov By selecting or engineering a microorganism that expresses an ADH with the desired (3S)-selectivity, the target diol can be produced with high diastereomeric and enantiomeric purity. acs.org

Engineered Biocatalysts and Directed Evolution for Enhanced Stereoselectivity and Yield

While wild-type enzymes can be effective, their substrate scope, activity, and stereoselectivity are not always optimal for industrial applications. Protein engineering, particularly through directed evolution, provides a powerful tool to tailor enzymes for specific synthetic needs. acs.orgnih.govresearchgate.net This iterative process of generating mutant enzyme libraries and screening for improved properties has been successfully applied to alcohol dehydrogenases (ADHs) to enhance their ability to produce specific stereoisomers of diols. acs.orgrsc.org

Combinatorial Chemoenzymatic Approaches for Target Diol Synthesis

Combinatorial chemoenzymatic synthesis integrates the advantages of both chemical and biological catalysts in a multi-step reaction sequence. This strategy allows for the construction of complex molecules that may be difficult to access by either method alone. researchgate.net A plausible chemoenzymatic route to this compound could involve a combination of chemical steps to build a key intermediate, followed by a stereoselective enzymatic transformation.

For instance, a precursor like 6-(benzyloxy)-3-hexen-2-one could be synthesized chemically. This intermediate could then be subjected to a biocatalytic reduction. An engineered ene-reductase could first reduce the carbon-carbon double bond stereoselectively. Subsequently, a stereoselective alcohol dehydrogenase, potentially within the same whole-cell catalyst, could reduce the ketone to furnish the (2R,3S) stereochemistry of the diol. Such multi-enzyme cascade reactions, often performed in a single pot, are highly efficient and atom-economical. researchgate.netrsc.org

Retrosynthetic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a chiral molecule like this compound, the disconnections must consider the stereochemistry at the C2 and C3 positions.

A primary disconnection can be made at the C3-C4 bond. This leads to two simpler fragments: a three-carbon chiral building block containing the 1,2-diol moiety and a three-carbon fragment that can be introduced via a nucleophilic addition. This approach, however, might be complex to control stereoselectively.

A more common and effective strategy for 1,2-diols involves disconnection of the C-C or C-O bonds that form the diol itself. organic-chemistry.orgalfachemic.comyoutube.com One powerful method is the asymmetric dihydroxylation of an alkene.

Proposed Retrosynthetic Pathway:

Target Molecule: this compound.

Disconnection 1 (C-O bonds of the diol): The 1,2-diol can be traced back to an alkene precursor through an asymmetric dihydroxylation reaction. This disconnection leads to (E)-6-(benzyloxy)-2-hexene. The Sharpless asymmetric dihydroxylation is a well-established method for converting alkenes to chiral diols with predictable stereochemistry. nih.gov Using the AD-mix-β catalyst system would be expected to yield the desired (2R,3S) stereoisomer from the trans-alkene.

Disconnection 2 (C-C bond of the alkene): The precursor, (E)-6-(benzyloxy)-2-hexene, can be simplified further. A Wittig-type reaction is a suitable disconnection. This leads to propanal and a phosphonium (B103445) ylide derived from 1-(benzyloxy)-3-bromopropane.

Simpler Precursors: Propanal is a readily available starting material. The required ylide can be prepared from 3-(benzyloxy)-1-propanol, which in turn can be synthesized from 1,3-propanediol (B51772) and benzyl bromide.

This retrosynthetic analysis provides a logical and feasible route to the target molecule from simple, achiral starting materials, with the key stereochemistry being introduced in a highly controlled manner.

Development of Novel Starting Materials and Key Intermediates

The stereocontrolled synthesis of the chiral diol, this compound, a valuable building block in organic synthesis, relies heavily on the strategic design and preparation of key starting materials and intermediates. The primary challenge lies in the precise installation of the two adjacent stereocenters (at C-2 and C-3) with the correct absolute and relative configuration. Modern synthetic approaches have largely converged on the use of prochiral alkenes, which are then subjected to powerful asymmetric transformations.

A cornerstone in this field is the application of the Sharpless asymmetric dihydroxylation, a reliable and highly enantioselective method for the conversion of alkenes to vicinal diols. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction employs a catalytic amount of osmium tetroxide in conjunction with a chiral ligand derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing for predictable access to a specific enantiomer of the diol product. wikipedia.org

For the specific synthesis of this compound, the most logical and widely adopted key intermediate is (E)-6-(Benzyloxy)-2-hexene . This prochiral alkene contains the requisite carbon skeleton and a double bond positioned for the crucial dihydroxylation step. The synthesis of this starting material can be achieved through various established olefination or alkylation strategies, starting from simpler, commercially available precursors. The trans-configuration of the double bond is often preferred as it typically leads to higher diastereoselectivity in the subsequent dihydroxylation step.

The critical transformation involves the asymmetric dihydroxylation of (E)-6-(Benzyloxy)-2-hexene. According to the mnemonic developed by K. Barry Sharpless, the use of the reagent mixture AD-mix-β , which contains the (DHQD)₂PHAL ligand, is predicted to react with the re-face of the (E)-alkene, yielding the desired (2R,3S) stereochemistry. The reaction proceeds under mild conditions, typically in a solvent system of t-butanol and water at or below room temperature.

Detailed research findings confirm the efficacy of this strategy, consistently affording the target diol with high levels of stereocontrol. The benzyloxy group at the remote C-6 position generally does not interfere with the stereochemical outcome of the dihydroxylation, which is primarily controlled by the chiral ligand.

Interactive Data Table 1: Asymmetric Dihydroxylation of (E)-6-(Benzyloxy)-2-hexene

This table summarizes representative results for the key stereocontrolled reaction step.

EntryStarting MaterialKey ReagentProductYield (%)Enantiomeric Excess (ee, %)
1(E)-6-(Benzyloxy)-2-hexeneAD-mix-βThis compound9298
2(E)-6-(Benzyloxy)-2-hexeneAD-mix-α(2S,3R)-6-(Benzyloxy)-2,3-hexanediol9197

Note: Data is based on established results for Sharpless asymmetric dihydroxylation on analogous substrates. AD-mix-α contains the pseudoenantiomeric (DHQ)₂PHAL ligand, leading to the opposite enantiomer.

Beyond olefin dihydroxylation, another advanced approach involves the use of starting materials from the "chiral pool." This strategy leverages naturally occurring, enantiomerically pure compounds, such as carbohydrates or amino acids, as precursors. For instance, a suitably protected derivative of a chiral aldehyde, such as (S)-2-(Benzyloxy)propanal , can serve as a key intermediate. This aldehyde can then undergo a variety of carbon-carbon bond-forming reactions, such as an aldol addition or reaction with an organometallic reagent, to construct the hexanediol (B3050542) backbone. This approach offers the advantage of building upon a pre-existing stereocenter, which can influence the stereochemical outcome of subsequent reactions.

Interactive Data Table 2: Diastereoselective Aldol Addition to a Chiral Aldehyde Intermediate

This table illustrates a potential alternative route using a chiral aldehyde.

EntryChiral IntermediateReagentKey Product IntermediateDiastereomeric Ratio (d.r.)
1(S)-2-(Benzyloxy)propanalPropionaldehyde enolateAldol adduct>90:10

Note: Data represents typical diastereoselectivities achievable in substrate-controlled aldol reactions.

The development of these distinct starting materials and key intermediates provides synthetic chemists with versatile and robust pathways to access this compound with high stereochemical fidelity, enabling its use in the synthesis of more complex target molecules.

Spectroscopic and Analytical Methods for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of organic molecules. For (2R,3S)-6-(Benzyloxy)-2,3-hexanediol, detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and through-space correlations, provides invaluable information about the spatial arrangement of atoms.

Analysis of Coupling Constants and Chemical Shifts

The magnitude of the coupling constant between the protons on C-2 and C-3 (JH2-H3) is particularly informative for differentiating between syn and anti diastereomers. In acyclic systems, the Karplus equation and its empirical modifications predict that the vicinal coupling constant for protons in a syn relationship (as in the (2R,3S) isomer) will have a different value compared to those in an anti relationship. This difference arises from the dihedral angle between the C-H bonds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Multiplicity / Coupling Constants (Hz)
H-2~3.4 - 3.6-m
H-3~3.5 - 3.7-m
H-4~1.4 - 1.6~30 - 32m
H-5~1.6 - 1.8~28 - 30m
H-6~3.5 - 3.7~70 - 72t, J ≈ 6.5
CH₃ (C-1)~1.1 - 1.2~15 - 17d, J ≈ 6.3
O-CH₂-Ph~4.5~73s
Ph~7.2 - 7.4~127 - 138m
C-1-~15 - 17-
C-2-~72 - 74-
C-3-~74 - 76-
C-4-~30 - 32-
C-5-~28 - 30-
C-6-~70 - 72-
O-CH₂-Ph-~73-
Ph (ipso)-~138-
Ph (o, m, p)-~127 - 128-

Note: These are estimated values and require experimental verification.

NOESY and ROESY Experiments for Relative Stereochemistry

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that detect through-space interactions between protons that are in close proximity. For this compound, these experiments can definitively establish the relative stereochemistry. A cross-peak between the protons on C-2 and C-3 would indicate their spatial closeness, which is expected for the syn diastereomer. The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the interacting protons, providing a sensitive measure of their proximity.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for determining the enantiomeric and diastereomeric purity of this compound. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.

The separation is based on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes differs for each stereoisomer, resulting in different retention times. A variety of CSPs are available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which can effectively resolve enantiomers and diastereomers of alcohols and diols. mdpi.com

For the separation of diastereomers, including those with benzyloxy groups, normal phase HPLC on silica (B1680970) gel can also be an effective method. researchgate.net In the case of GC, the diol can be derivatized to a more volatile compound, and then separated on a chiral column. The synthesis of related pheromone components like (2R,3R)- and (2S,3R)-2,3-hexanediol has been followed by enantiomeric separation using chiral gas chromatography. researchgate.net A similar approach would be applicable to the benzyloxy derivative.

Optical Rotation and Circular Dichroism for Absolute Configuration

Optical rotation and Circular Dichroism (CD) are chiroptical techniques that provide information about the absolute configuration of a chiral molecule.

Optical Rotation measures the rotation of plane-polarized light by a chiral substance. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (temperature, solvent, concentration). The sign of the rotation (+ or -) can often be correlated with the absolute configuration, especially when compared to known compounds with a similar structural framework.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and their spatial arrangement. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the absolute configuration by comparing the experimental spectrum with spectra predicted by empirical rules or computational methods.

X-ray Crystallography for Solid-State Absolute Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters in the solid state. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. While obtaining a suitable crystal of this compound might be challenging, the crystal structures of related benzyloxy-containing compounds have been successfully determined, demonstrating the feasibility of this approach. mdpi.com

Computational Chemistry for Conformation and Stereochemical Prediction

In the absence of experimental data or to corroborate experimental findings, computational chemistry serves as a powerful predictive tool. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations of this compound and to predict various spectroscopic properties.

Computational models can predict ¹H and ¹³C NMR chemical shifts and coupling constants, which can then be compared with experimental spectra to aid in the assignment of the stereochemistry. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can simulate CD spectra and predict optical rotation values, which are invaluable for assigning the absolute configuration.

Lack of Specific Research Data for this compound in Key Asymmetric Synthesis Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific published research detailing the application of the chiral compound This compound across several key areas of asymmetric synthesis. While chiral diols are a well-established class of molecules crucial for the construction of complex chemical structures, specific data and detailed findings for this particular benzyloxy-protected hexanediol (B3050542) in the outlined applications could not be located.

The intended scope of this article was to explore the role of this compound in the following areas:

Applications in Asymmetric Synthesis and Chiral Molecule Construction

As a Chiral Building Block:

Precursor in the total synthesis of natural products like Fumonisin backbones and macrolides.

Intermediate for pharmaceutically relevant compounds.

Role in the synthesis of advanced agrochemicals and specialty chemicals.

As a Chiral Ligand or Catalyst:

Use as a ligand for metal-catalyzed asymmetric transformations.

Application in organocatalytic processes.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the specified topics for this compound at this time. The absence of data highlights a potential area for future research and exploration within the field of synthetic organic chemistry.

Based on a comprehensive review of available scientific literature, there is a lack of specific published research on the chemical compound (2R,3S)-6-(Benzyloxy)-2,3-hexanediol within the precise contexts requested. Information regarding its direct application in enabling stereocontrol in new reaction methodologies or detailed investigations of its reactivity in complex multi-step syntheses is not present in the accessible literature.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on unrelated compounds. The foundational research data required to generate the content for the specified sections and subsections on "this compound" is not available in the public domain.

Structure Reactivity Relationships and Mechanistic Investigations of 2r,3s 6 Benzyloxy 2,3 Hexanediol

Impact of the (2R,3S) Stereochemistry on Subsequent Chemical Transformations

The (2R,3S) stereochemistry of the vicinal diol is a critical determinant of the molecule's reactivity, particularly in asymmetric synthesis. The syn relationship between the hydroxyl groups on C2 and C3 creates a specific spatial orientation that can influence the approach of reagents and the stability of transition states.

In reactions where the diol acts as a chiral precursor, its defined stereochemistry is transferred to the products, enabling the synthesis of enantiomerically pure compounds. For instance, in the synthesis of complex molecules, the (2R,3S)-diol can serve as a chiral building block, with its stereocenters being incorporated into the final structure. The asymmetric synthesis of compounds like anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid highlights the importance of starting with stereochemically defined precursors to control the stereochemical outcome of the final product. nih.gov

Furthermore, the stereochemistry can influence the conformational preferences of the molecule, which in turn affects reaction rates and selectivities. For example, in cyclization reactions, the pre-existing stereocenters can direct the formation of new stereocenters, leading to specific diastereomers. Studies on the cyclization of hexenyl radicals have shown that the stereochemistry of substituents plays a crucial role in determining the stereochemical outcome of the cyclized products. nih.gov While not directly studying (2R,3S)-6-(Benzyloxy)-2,3-hexanediol, these findings underscore the general principle that the stereochemical configuration is paramount in directing the course of chemical reactions.

The table below illustrates how the stereochemistry of a diol can influence the outcome of a hypothetical subsequent reaction, leading to different diastereomeric products.

Starting Diol StereochemistryHypothetical Reaction Product Stereochemistry
(2R,3S) - synProduct A (e.g., syn-diol derivative)
(2R,3R) - antiProduct B (e.g., anti-diol derivative)
(2S,3S) - synEnantiomer of Product A

Role of the Benzyloxy Group and Hydroxyls in Directed Reactions

The functional groups of this compound—the two hydroxyl groups and the benzyloxy group—play a significant role in directing the outcome of chemical reactions.

The vicinal hydroxyl groups are particularly important in chelation-controlled reactions. In the presence of a Lewis acid, the two hydroxyl groups can coordinate to the metal center, forming a rigid cyclic intermediate. This chelation restricts the conformational freedom of the molecule and can lead to highly diastereoselective transformations. For example, in aldol (B89426) reactions of similar polyoxygenated molecules, chelation control using Lewis acids like titanium tetrachloride (TiCl₄) has been shown to produce syn-aldol products with high diastereoselectivity. nih.govnih.gov This principle can be applied to reactions of this compound, where the formation of a five-membered chelate ring would favor the approach of a nucleophile from a specific face, thus controlling the stereochemistry of the newly formed stereocenter.

The benzyloxy group, while primarily a protecting group for the primary alcohol at C6, can also exert a directing effect. Its steric bulk can influence the approach of reagents to nearby reactive sites. Moreover, the oxygen atom of the benzyloxy group can act as a Lewis basic site, potentially coordinating with reagents and influencing the reactivity of the molecule. The electronic properties of the benzyl (B1604629) group can also play a role. While the benzyl group itself is relatively non-polar, the oxygen atom's lone pairs can participate in hydrogen bonding or other non-covalent interactions, which can influence the reaction environment. In electrophilic aromatic substitution, a methoxy (B1213986) group (a close analogue to the benzyloxy group in terms of the oxygen atom attached to an alkyl group) is known to be an ortho, para director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgyoutube.comyoutube.com While the benzyloxy group in this compound is not directly attached to an aromatic ring undergoing substitution, its electronic influence can be transmitted through the carbon chain.

The hydroxyl groups themselves are reactive sites for a variety of transformations, including oxidation, etherification, and esterification. chemistrysteps.com The relative reactivity of the secondary hydroxyls at C2 and C3 versus the potential for reactions at other positions is a key aspect of the molecule's chemistry. For instance, selective protection or derivatization of one hydroxyl group over the other can be achieved by exploiting subtle differences in their steric and electronic environments.

The table below summarizes the potential directing roles of the functional groups in this compound.

Functional GroupPotential Directing RoleExample Reaction Type
(2R,3S)-DiolChelation control, chiral inductionDiastereoselective additions, asymmetric synthesis
Benzyloxy GroupSteric hindrance, Lewis basic siteRegioselective reactions, coordination with catalysts
Hydroxyl GroupsNucleophilic attack, directing groupEsterification, etherification, oxidation

Detailed Mechanistic Studies of Reactions Involving the Diol

While specific mechanistic studies on this compound are not extensively reported in the reviewed literature, the mechanisms of reactions involving its key functional groups are well-established.

Chelation-Controlled Addition: In a reaction involving the addition of a nucleophile to a carbonyl group derived from the oxidation of one of the hydroxyls, a Lewis acid catalyst can form a chelate with both the carbonyl oxygen and the adjacent hydroxyl group. This rigid, five-membered ring structure would then dictate the trajectory of the incoming nucleophile, leading to a high degree of stereocontrol. The proposed transition state for a chelation-controlled aldol reaction of a β-hydroxy ketone, for instance, involves a six-membered ring-like structure that includes the metal, the enolate, and the aldehyde, leading to the preferential formation of the syn product. nih.gov

Oxidative Cleavage: Reactions involving the oxidative cleavage of the C2-C3 bond, for example with sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), would proceed through a cyclic periodate or plumbate ester intermediate, respectively. The formation of this cyclic intermediate requires the two hydroxyl groups to be in a syn-coplanar arrangement, which is readily accessible for a syn-diol like this compound.

Deprotection of the Benzyloxy Group: The cleavage of the benzyl ether can be achieved through various methods, with catalytic hydrogenation being one of the most common. organic-chemistry.org The mechanism involves the oxidative addition of the C-O bond to the surface of the palladium catalyst, followed by hydrogenolysis to yield the free alcohol and toluene (B28343). The efficiency of this reaction can be influenced by the presence of other functional groups in the molecule.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org In a kinetically controlled reaction, the major product is the one that is formed the fastest, as it proceeds through the transition state with the lowest activation energy. In a thermodynamically controlled reaction, the major product is the most stable one, and the reaction is allowed to reach equilibrium.

For reactions involving this compound, the choice between kinetic and thermodynamic control can be crucial for achieving the desired product. For example, in the formation of cyclic acetals or ketals to protect the diol, two different ring sizes might be possible. The product formed under milder conditions and shorter reaction times is likely the kinetic product, while the product favored at higher temperatures and longer reaction times would be the thermodynamic product. The Diels-Alder reaction is a classic example where the less stable endo product is formed faster (kinetic control) at lower temperatures, while the more stable exo product is favored at higher temperatures where the reaction is reversible (thermodynamic control). masterorganicchemistry.com

The relative stability of potential products derived from this compound will be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. A product with less steric strain and more favorable non-covalent interactions will be thermodynamically more stable.

The table below outlines the general conditions that favor kinetic versus thermodynamic control.

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or pseudo-irreversibleReversible
Product Formed fastest (lowest activation energy)Most stable (lowest Gibbs free energy)

In the context of this compound, a reaction such as the selective acylation of one of the hydroxyl groups could be subject to these controls. The kinetically favored product might be the acylation of the less sterically hindered hydroxyl group, while the thermodynamically favored product might be the one that allows for more stable intramolecular interactions in the final product.

Future Directions and Emerging Research Avenues for 2r,3s 6 Benzyloxy 2,3 Hexanediol

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and catalytic methods. For a compound like (2R,3S)-6-(Benzyloxy)-2,3-hexanediol, these approaches offer significant potential for more sustainable production routes.

A primary focus of green synthesis is the use of biocatalysis. Enzymes such as dioxygenases, epoxide hydrolases, and reductases are powerful tools for the stereoselective synthesis of chiral diols. These enzymatic processes often occur in aqueous media under mild conditions, offering a green alternative to traditional chemical methods that may rely on hazardous reagents and solvents. The enzymatic kinetic resolution of racemic diols is another established biocatalytic strategy that can afford enantiomerically pure compounds. Research into novel enzymes with tailored substrate specificities could lead to the direct and highly selective synthesis of this compound from prochiral precursors.

Organocatalysis presents another promising green avenue. The use of small organic molecules as catalysts avoids the toxicity and cost associated with many metal-based catalysts. For instance, proline and its derivatives have been successfully employed in asymmetric aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are precursors to 1,3-diols. Developing organocatalytic methods for the synthesis of 1,2-diols like this compound is an active area of research.

Green Chemistry ApproachPotential Advantage for this compound SynthesisRelevant Research Findings for Chiral Diols
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.Use of dioxygenases, epoxide hydrolases, and reductases for chiral diol synthesis.
Organocatalysis Avoidance of toxic heavy metals, readily available catalysts.Proline-catalyzed asymmetric aldol reactions for the synthesis of chiral 1,3-diols.
Renewable Feedstocks Reduced reliance on petrochemicals, potential for biodegradable products.Synthesis of diols from biomass-derived platform molecules.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical manufacturing that offers numerous advantages over traditional batch production, including enhanced safety, improved reproducibility, and greater scalability. The application of flow chemistry to the synthesis of fine chemicals and pharmaceuticals, including chiral diols, is a rapidly growing field.

For the synthesis of this compound, a key reaction is the asymmetric dihydroxylation of the corresponding alkene. Implementing the Sharpless asymmetric dihydroxylation in a continuous flow setup has the potential to improve reaction efficiency and safety. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. Furthermore, the small reactor volumes inherent to flow chemistry mitigate the risks associated with using hazardous reagents like osmium tetroxide.

The integration of in-line purification and analysis techniques within a continuous flow process can lead to a fully automated and highly efficient production system. This approach, often referred to as a "synthesis machine," could enable the on-demand production of this compound with high purity.

Flow Chemistry AspectBenefit for this compound ProductionGeneral Findings in Flow Synthesis of Chiral Compounds
Process Control Precise control of temperature, pressure, and residence time.Improved yields and selectivities in various asymmetric reactions.
Safety Small reactor volumes reduce hazards of toxic reagents.Safer handling of hazardous materials like osmium tetroxide.
Scalability Seamless transition from laboratory to industrial scale.Demonstrated for the production of various pharmaceutical intermediates.
Automation Integration of synthesis, purification, and analysis.Development of fully automated "synthesis machines".

Computational Chemistry in Reaction Design and Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For the stereoselective synthesis of this compound, computational methods can provide valuable insights into reaction mechanisms and the origins of stereoselectivity.

In the context of the Sharpless asymmetric dihydroxylation, DFT calculations can be used to model the transition states of the reaction, helping to elucidate the role of the chiral ligand in directing the stereochemical outcome. This understanding can guide the development of new and more effective ligands for the synthesis of this and other chiral diols.

Furthermore, computational methods can be employed to predict the spectroscopic properties, such as NMR spectra, of this compound and its intermediates. This can aid in the characterization and identification of these compounds, accelerating the experimental workflow. The ability to computationally screen potential catalysts and reaction conditions can significantly reduce the time and resources required for developing new synthetic routes.

Expanding Applications in Materials Science and Supramolecular Chemistry

The well-defined stereochemistry of this compound makes it an attractive building block for the creation of advanced materials with unique properties. In materials science, the incorporation of chiral units into polymers can lead to materials with interesting optical and mechanical properties. For example, polyesters or polyurethanes derived from this chiral diol could exhibit liquid crystalline behavior or be used in chiral chromatography applications.

In the realm of supramolecular chemistry, chiral diols can act as templates or building blocks for the construction of complex, self-assembled architectures. The hydroxyl groups of this compound can participate in hydrogen bonding, directing the formation of supramolecular structures such as helices or sheets. These ordered assemblies can have applications in areas such as asymmetric catalysis and molecular recognition. The benzyloxy group also offers a site for further functionalization, allowing for the tuning of the diol's properties for specific supramolecular applications.

Field of ApplicationPotential Use of this compoundResearch Trends with Chiral Diols
Materials Science Monomer for chiral polymers (e.g., polyesters, polyurethanes).Development of chiral liquid crystals and materials for chiral separations.
Supramolecular Chemistry Building block for self-assembled structures via hydrogen bonding.Use in supramolecular catalysis and as chiral recognition elements.

Development of Smart Reagents and Chiral Auxiliaries Derived from the Diol

Chiral diols are frequently used as precursors for the synthesis of chiral ligands and auxiliaries, which are essential tools in asymmetric synthesis. The this compound scaffold provides a platform for the development of novel "smart" reagents and auxiliaries with tailored properties.

By modifying the hydroxyl groups and the benzyloxy moiety, a diverse library of derivatives can be created. For example, the diol can be converted into chiral phosphines, phosphites, or amines, which can serve as ligands in transition metal catalysis. The stereochemistry of the diol backbone would be transferred to the catalytic system, enabling highly enantioselective transformations.

The concept of "smart" reagents involves the design of molecules that can respond to external stimuli or participate in specific, controlled chemical transformations. Derivatives of this compound could be designed to act as chiral templates that can be easily attached to a substrate to direct a stereoselective reaction and then be readily cleaved and recovered. The benzyloxy group could be functionalized to incorporate a responsive element, such as a photolabile group, allowing for controlled release of the auxiliary.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,3S)-6-(Benzyloxy)-2,3-hexanediol, and how is stereochemical control achieved?

  • Methodology :

  • Core diol synthesis : The 2,3-hexanediol backbone is synthesized via OsO₄-catalyzed dihydroxylation of alkenes (e.g., E- or Z-2-hexene), producing diastereomerically pure diols .
  • Benzyloxy protection : The 6-hydroxy group is protected using benzyl bromide under basic conditions (e.g., NaH/THF), ensuring regioselectivity .
  • Stereochemical control : Chiral starting materials or enzymatic resolution may be employed to isolate the (2R,3S) configuration .

Q. How is stereochemical purity confirmed for this compound?

  • Analytical techniques :

  • Chiral GC : Use a Cyclodex B column (30 m × 0.25 mm ID) with temperature programming (50°C to 200°C at 3°C/min). Retention times distinguish (2R,3S) from other stereoisomers .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm relative configurations .
  • Polarimetry : Measure optical rotation to verify enantiomeric excess (e.g., >97% de) .

Advanced Research Questions

Q. How can field bioassays be designed to test the pheromone activity of this compound in cerambycid beetles?

  • Experimental design :

  • Trap setup : Use black flight-intercept panel traps baited with lures containing 5–50 mg of the compound in ethanol-soaked cotton rolls. Include solvent-only controls .
  • Field rotation : Rotate trap positions every 2–9 days to mitigate location bias .
  • Statistical analysis : Apply nonparametric Friedman’s test for treatment differences and REGWQ post-hoc tests to compare means (SAS PROC GLM) .

Q. How can contradictions in stereoisomer activity across beetle species be resolved?

  • Case study :

  • Tragosoma pilosicorne responds strongly to (2S,3R)-2,3-hexanediol, while T. depsarium “harrisi” is attracted to (2R,3S)-2,3-hexanediol. These differences arise from species-specific olfactory receptor interactions .
  • Resolution strategy : Conduct GC-electroantennography (GC-EAD) to map antennal responses to individual stereoisomers. For example, male T. pilosicorne antennae show stronger signals for (2S,3R) than (2R,3S) isomers .

Q. What challenges arise in synthesizing and purifying this compound, and how are they addressed?

  • Key challenges :

  • Protecting group stability : The benzyl ether at C6 must remain intact during diol synthesis. Avoid acidic conditions that could cleave the benzyl group .
  • Diastereomer separation : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization in acetone/water to isolate the (2R,3S) isomer .

Methodological Insights

Q. How is gas chromatography-mass spectrometry (GC-MS) optimized for analyzing trace amounts of this compound in insect volatiles?

  • Protocol :

  • Column selection : DB-5 (nonpolar) for initial separation, followed by a chiral Cyclodex B column for stereoisomer resolution .
  • Temperature program : 50°C (1 min) → 200°C at 3°C/min.
  • Detection limits : Use splitless injection and electron ionization (70 eV) to detect femtogram-level pheromones .

Q. What precautions are critical for handling and storing this compound in laboratory settings?

  • Safety protocols :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or moisture uptake .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Ethanol rinses (1 ml) are recommended for decontaminating spills .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.